(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
Description
“(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride” is a stereospecific small molecule characterized by a pyrrolidine ring substituted with a 6-methylpyrimidin-4-yl group at the nitrogen atom and an amine group at the 3S position of the pyrrolidine scaffold. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and chemical research applications.
Properties
IUPAC Name |
(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQFORLYVVZRF-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by nucleophilic substitution to attach the pyrimidine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolidine or pyrimidine rings.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Safety Considerations : Related dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) require standard safety protocols, including protective equipment and proper ventilation during handling .
Biological Activity
(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, encompassing pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring substituted with a 6-methylpyrimidine group, which is significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives of pyrrolidine and pyrimidine, including (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, exhibit notable antitumor properties. A study on related compounds demonstrated their ability to inhibit key cancer pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers including melanoma and lung cancer .
| Compound | Target | Activity |
|---|---|---|
| (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride | BRAF(V600E) | Inhibition |
| Related Pyrazole Derivatives | EGFR | Inhibition |
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory activity. Studies suggest that similar pyrrolidine derivatives can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which is implicated in chronic inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that compounds structurally related to (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride exhibit antimicrobial properties against various pathogens. For instance, pyrazole derivatives have shown efficacy against bacterial strains, indicating a potential for development as antimicrobial agents .
The biological activity of (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific kinases involved in tumor growth and inflammation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways associated with cancer progression and inflammatory responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study on Antitumor Efficacy
In a recent study, (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent.
Anti-inflammatory Response Evaluation
Another study evaluated the anti-inflammatory effects of compounds similar to (3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a mouse model of induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha following treatment, highlighting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
